molecular formula C17H14N2O3S B2501085 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 450351-85-6

2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2501085
CAS RN: 450351-85-6
M. Wt: 326.37
InChI Key: PKOIPRVOJKVVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a chemical entity that appears to be a derivative of indole and benzodioxole, connected through a thioacetamide linkage. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities.

Synthesis Analysis

The synthesis of related indole acetamide derivatives is well-documented in the provided literature. For instance, a novel series of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Similarly, the synthesis of an indole acetamide derivative was achieved by stirring N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane . These methods could potentially be adapted for the synthesis of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide by substituting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is characterized using various spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR . The three-dimensional structure of these compounds can be determined using single-crystal X-ray diffraction studies, and their geometry optimization can be performed using density functional theory calculations . These techniques would be essential in confirming the structure of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide once synthesized.

Chemical Reactions Analysis

The reactivity of indole acetamide derivatives can be inferred from the literature. For example, thioureido-acetamides are used as starting materials for various heterocyclic syntheses in one-pot cascade reactions . The reactivity of the thioacetamide group in the target compound could be explored in similar cascade reactions to synthesize novel heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, such as the determination of acidity constants (pKa) of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives via UV spectroscopic studies . The antioxidant activity of indole acetamide derivatives has been evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods . These methods could be applied to assess the physical and chemical properties of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide.

Relevant Case Studies

Although no direct case studies on the target compound were provided, the literature includes case studies on the biological activities of similar compounds. For instance, the antibacterial activities of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides were evaluated in vitro , and the anti-inflammatory activity of an indole acetamide derivative was confirmed by in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains . These studies suggest that 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide could also possess interesting biological activities worth investigating.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Compounds similar to 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide have been synthesized and demonstrated potent antimicrobial activity against bacteria and fungi. They have also exhibited significant antioxidant activities (Naraboli & Biradar, 2017).
  • Another study synthesized derivatives of this compound and found them to be effective antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Docking and Optimization

  • A related indole acetamide derivative was synthesized and its anti-inflammatory activity was confirmed through in silico modeling. The study also focused on geometrical optimization and interaction energy studies (Al-Ostoot et al., 2020).

Antibacterial Activity

  • Novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized, displaying a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

Antioxidant Properties

  • Compounds similar to 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide have been evaluated for their antioxidant properties, with some showing very good activity (Naraboli & Biradar, 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-17(19-11-5-6-14-15(7-11)22-10-21-14)9-23-16-8-18-13-4-2-1-3-12(13)16/h1-8,18H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOIPRVOJKVVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.